molecular formula C18H18ClN3O B606259 1,2,4-Triazolo(4,3-a)pyridine-8-methanol, 3-(1-(4-chlorophenyl)cyclopropyl)-alpha,alpha-dimethyl-, hydrochloride (1:1) CAS No. 1140898-87-8

1,2,4-Triazolo(4,3-a)pyridine-8-methanol, 3-(1-(4-chlorophenyl)cyclopropyl)-alpha,alpha-dimethyl-, hydrochloride (1:1)

Cat. No. B606259
CAS RN: 1140898-87-8
M. Wt: 327.8 g/mol
InChI Key: PTIFVLOBVCIMKL-UHFFFAOYSA-N
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Description

BMS-823778 is an orally available potent and selective inhibitor of 11-β-hydroxysteroid-dehydrogenase 1 (11βHSD-1). BMS-823778 is a potential therapeutic agent for type 2 diabetes mellitus (T2DM).

Scientific Research Applications

  • Antifungal Activity : A study by Wang et al. (2018) synthesized a novel 1,2,4-Triazolo[4,3-a]Pyridine compound and evaluated its antifungal activity. The compound demonstrated inhibitory effects against various fungi including Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea (Wang et al., 2018).

  • Synthesis and Structural Analysis : El-Kurdi et al. (2021) conducted a study on the efficient synthesis of [1,2,4]Triazolo[4,3-a]pyridines, highlighting their synthesis under mild conditions and structural characterization through various methods like NMR and X-ray diffraction (El-Kurdi et al., 2021).

  • Chemical Synthesis : Gray and Stevens (1976) explored the synthesis of triazolotriazines, a related compound, by cyclization of 3-hydrazino-1,2,4-triazines and 3-hydrazino-1,2,4-triazoles (Gray & Stevens, 1976).

  • Crystal Structure Analysis : Research by Repich et al. (2017) involved the synthesis and crystal structure analysis of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, revealing insights into the molecular interactions and packing (Repich et al., 2017).

  • Spectroscopic Studies : A study by Matwijczuk et al. (2018) conducted spectroscopic studies on a similar compound, providing insights into its molecular organization in different solvents and concentrations (Matwijczuk et al., 2018).

  • Synthesis of Analogues : Divakar et al. (1990) focused on the synthesis of 2′-thio analogues of pyrimidine ribosides, providing valuable information on the chemical properties and potential applications of such compounds (Divakar et al., 1990).

properties

IUPAC Name

2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O.ClH/c1-17(2,23)14-4-3-11-22-15(14)20-21-16(22)18(9-10-18)12-5-7-13(19)8-6-12;/h3-8,11,23H,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBBSMNIRWXALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CN2C1=NN=C2C3(CC3)C4=CC=C(C=C4)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazolo(4,3-a)pyridine-8-methanol, 3-(1-(4-chlorophenyl)cyclopropyl)-alpha,alpha-dimethyl-, hydrochloride (1:1)

CAS RN

1140898-87-8
Record name BMS-823778
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140898878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-823778
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C82R061MZ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Triazolo(4,3-a)pyridine-8-methanol, 3-(1-(4-chlorophenyl)cyclopropyl)-alpha,alpha-dimethyl-, hydrochloride (1:1)
Reactant of Route 2
Reactant of Route 2
1,2,4-Triazolo(4,3-a)pyridine-8-methanol, 3-(1-(4-chlorophenyl)cyclopropyl)-alpha,alpha-dimethyl-, hydrochloride (1:1)
Reactant of Route 3
Reactant of Route 3
1,2,4-Triazolo(4,3-a)pyridine-8-methanol, 3-(1-(4-chlorophenyl)cyclopropyl)-alpha,alpha-dimethyl-, hydrochloride (1:1)
Reactant of Route 4
1,2,4-Triazolo(4,3-a)pyridine-8-methanol, 3-(1-(4-chlorophenyl)cyclopropyl)-alpha,alpha-dimethyl-, hydrochloride (1:1)
Reactant of Route 5
Reactant of Route 5
1,2,4-Triazolo(4,3-a)pyridine-8-methanol, 3-(1-(4-chlorophenyl)cyclopropyl)-alpha,alpha-dimethyl-, hydrochloride (1:1)
Reactant of Route 6
Reactant of Route 6
1,2,4-Triazolo(4,3-a)pyridine-8-methanol, 3-(1-(4-chlorophenyl)cyclopropyl)-alpha,alpha-dimethyl-, hydrochloride (1:1)

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